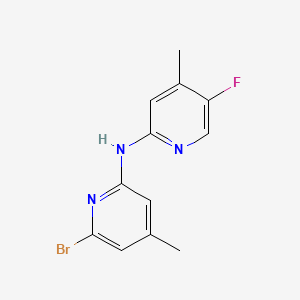
6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine
Cat. No. B8596013
M. Wt: 296.14 g/mol
InChI Key: XTFKCNHHXUFZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09120785B2
Procedure details


Into a flask were added 2,6 dibromo-4-methyl pyridine (10.0 g, 40.0 mmol), sodium tert-butoxide (4.4 g, 46.0 mmol), 2-amino-4-methyl-5-fluoro pyridine (5.8 g, 45.8 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.3 g, 1.9 mmol) followed by nitrogen sparged 1,4-dioxane (100 mL). The slurry was evacuated and refilled with nitrogen three times and then heated to 88° C. for 5 hours. After cooling to 25° C., ethyl acetate (100 mL) and water (20 mL) were added and the layers were separated. The organic layer was washed with 10% aqueous sodium chloride solution (25 mL) and then concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes) to afford N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine. 1H NMR (600 MHz, DMSO-d6) δ 9.87 (s, 1H), 8.07 (d, J=0.8 Hz, 1H), 7.61 (s, 1H), 7.32 (d, J=5.6 Hz, 1H), 6.87 (s, 1H), 2.20 (s, 3H), 2.19 (s, 3H).



Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[N:3]=1.CC(C)([O-])C.[Na+].[NH2:16][C:17]1[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=1>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:9][C:4]1[N:3]=[C:2]([NH:16][C:17]2[CH:22]=[C:21]([CH3:23])[C:20]([F:24])=[CH:19][N:18]=2)[CH:7]=[C:6]([CH3:8])[CH:5]=1 |f:1.2,4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC(=C1)C)Br
|
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
5.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C(=C1)C)F
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
88 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sparged 1,4-dioxane (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The slurry was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
refilled with nitrogen three times
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (100 mL) and water (20 mL) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 10% aqueous sodium chloride solution (25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC(=N1)NC1=NC=C(C(=C1)C)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
